

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

chemical structure

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Compound of Interest

Compound Name: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

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An In-depth Technical Guide to **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**: A Core Pharmacophore in Modern Kinase Inhibition

Authored by: A Senior Application Scientist

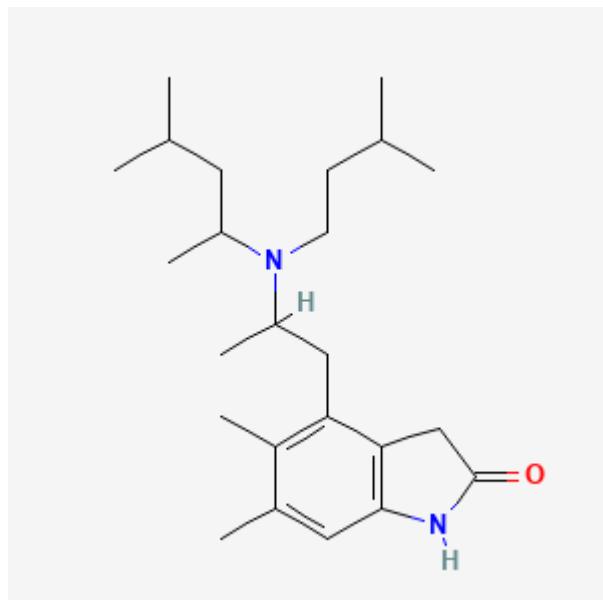
Foreword: In the landscape of targeted therapeutics, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational frameworks for potent and selective inhibitors is a cornerstone of drug discovery. The indazole nucleus has long been recognized for its versatile biological activity.^[1] This guide focuses on a specific, highly functionalized derivative, **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**, a molecule that has emerged not merely as a synthetic intermediate, but as a key pharmacophore driving the efficacy of next-generation kinase inhibitors. This document provides an in-depth examination of its chemical structure, synthesis, biological significance, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic indazole core, which is substituted at the 3-position with an amine group and at the 5-position with a 3,5-difluorobenzyl group. The strategic placement of the

difluorobenzyl moiety is critical, as it significantly influences the molecule's interaction with target proteins.[2]

The amine group at the C-3 position serves as a crucial handle for synthetic elaboration, allowing for the construction of more complex molecules, while the indazole's N-H group provides a key hydrogen bond donor/acceptor site.



Caption: Chemical Structure of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
IUPAC Name	5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine	[3]
CAS Number	1108745-30-7	[3] [4] [5]
Molecular Formula	C ₁₄ H ₁₁ F ₂ N ₃	[5]
Molecular Weight	259.25 g/mol	[5]
Appearance	Not specified in public literature	N/A
Melting Point	Not specified in public literature	N/A
Boiling Point	Not specified in public literature	N/A
Solubility	Not specified in public literature	N/A

Strategic Synthesis Pathway

The synthesis of **5-(3,5-difluorobenzyl)-1H-indazol-3-amine** is a multi-step process that requires precise control of reaction conditions to achieve the desired regioselectivity and yield. While several methods exist for constructing the indazole core, a common and effective approach involves the cyclization of a suitably substituted benzonitrile derivative.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

A patented method provides a logical and scalable route, which is outlined below.[\[9\]](#) The causality behind this specific pathway lies in its use of readily available starting materials and its strategic introduction of the key functional groups in a convergent manner.

Step-by-Step Synthesis Protocol

Step 1: Grignard Reaction for Benzyl Moiety Introduction

- **Rationale:** This step forms the crucial C-C bond, attaching the difluorophenyl group to the eventual indazole backbone. A Grignard reaction is a robust and well-understood method for creating such bonds.
- **Procedure:**
 - Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).
 - In a separate flask, dissolve 2-fluoro-5-formylbenzonitrile in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
 - Slowly add the prepared Grignard reagent to the benzonitrile solution. The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde.
 - After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

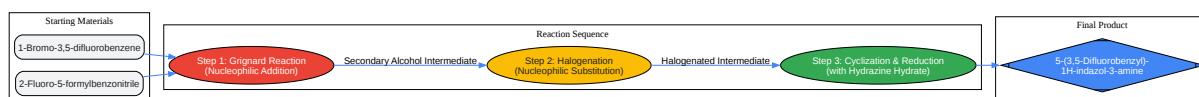
Step 2: Halogenation of the Secondary Alcohol

- **Rationale:** The hydroxyl group formed in Step 1 is a poor leaving group. Converting it to a halide (e.g., a bromide or chloride) creates an excellent leaving group, facilitating the subsequent reduction/cyclization step.
- **Procedure:**
 - Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).
 - Add a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Carefully quench the reaction with water or a mild base, separate the organic layer, and purify to obtain the halogenated intermediate.

Step 3: Cyclization and Concomitant Reduction to Form the Final Product

- Rationale: This is the key step where the indazole ring is formed. Hydrazine hydrate acts as the nitrogen source for the ring. It attacks the nitrile carbon, initiating a cascade that leads to cyclization. The conditions also promote the reduction of the newly formed benzylic halide.
- Procedure:
 - React the halogenated intermediate from Step 2 with hydrazine hydrate. This reaction serves a dual purpose: it facilitates the cyclization to form the indazole ring and simultaneously reduces the benzylic halide to the desired benzyl group.
 - The reaction is typically heated to drive the cyclization to completion.
 - Upon cooling, the product, 3-amino-5-(3,5-difluorobenzyl)-1H-indazole, often precipitates and can be isolated by filtration, followed by washing and drying.[9]



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Caption: High-level workflow for the synthesis of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Biological Significance and Mechanism of Action

The primary significance of **5-(3,5-difluorobenzyl)-1H-indazol-3-amine** in drug development is its role as a core structural motif, or pharmacophore, for potent kinase inhibitors.[2]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Recent research has explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase.^[2] These are critical oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).^[2]

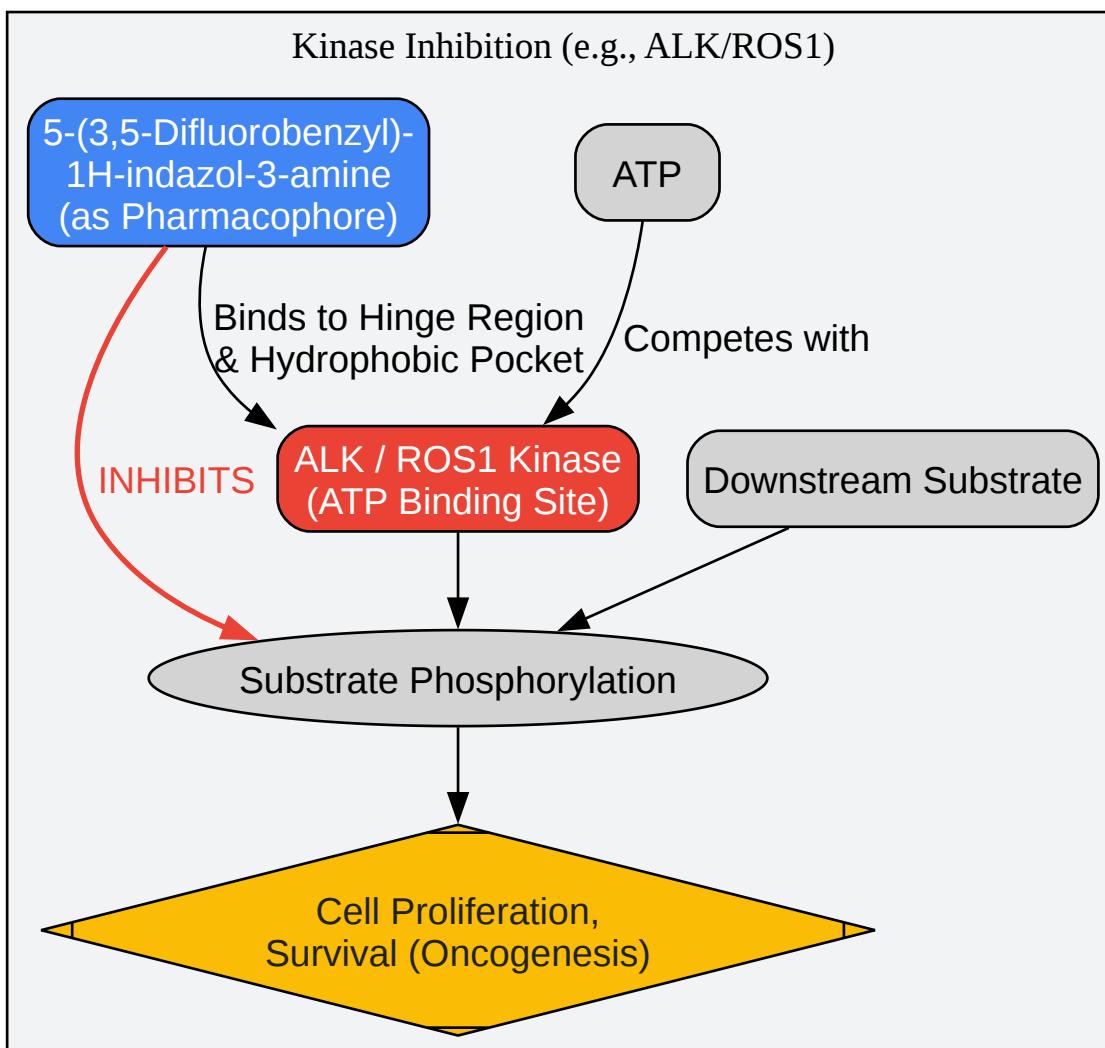
- **Mechanism of Interaction:** The indazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group is the primary attachment point for side chains that occupy the solvent-front region, allowing for modulation of selectivity and pharmacokinetic properties. The 5-(3,5-difluorobenzyl) group extends into a hydrophobic pocket within the ATP-binding site. The fluorine atoms are not merely passive substituents; they can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups of amino acid backbones) and modulate the pKa of the benzyl ring, enhancing binding affinity and metabolic stability.

This compound serves as a key intermediate for the synthesis of Entrectinib (RXDX-101), an FDA-approved pan-Trk, ROS1, and ALK inhibitor.^{[3][5]} In Entrectinib, the 3-amino group of the indazole is acylated to build out the rest of the drug molecule.^[10]

Potential as a Modulator of ROR γ t

While the direct activity of this specific compound on Retinoic Acid receptor-related Orphan Receptor gamma t (ROR γ t) is not established, the broader class of indazole derivatives has been investigated as ROR γ t inhibitors.^[11] ROR γ t is the master transcription factor for the differentiation of Th17 cells, which are implicated in a range of autoimmune diseases like psoriasis and multiple sclerosis.^{[12][13][14]}

- **Hypothesized Mechanism:** Small molecule inhibitors of ROR γ t typically bind to the ligand-binding domain (LBD), preventing the recruitment of co-activators and thereby repressing the transcription of pro-inflammatory cytokines like IL-17.^[14] The indazole scaffold is of a suitable size and character to fit within the LBD. This remains an area of potential therapeutic exploration for novel indazole derivatives.



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Caption: Logical diagram of the compound's role as a pharmacophore in kinase inhibition.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of a synthesized batch of **5-(3,5-difluorobenzyl)-1H-indazol-3-amine**, a suite of analytical techniques must be employed.

Table 2: Standard Analytical Methods and Expected Results

Technique	Purpose	Expected Observations
¹ H NMR	Structural Confirmation	Aromatic protons on the indazole and difluorobenzyl rings (δ 6-8 ppm), a singlet for the benzylic CH_2 group (δ ~4 ppm), and signals for the amine and indazole N-H protons (can be broad and variable). [15]
¹³ C NMR	Carbon Skeleton Confirmation	Signals corresponding to the 14 unique carbon atoms in the molecule, with characteristic shifts for aromatic, benzylic, and amine-bearing carbons.
¹⁹ F NMR	Fluorine Confirmation	A single signal (or a narrow multiplet depending on coupling) confirming the presence and chemical environment of the two equivalent fluorine atoms on the benzyl ring.
Mass Spectrometry (MS)	Molecular Weight Verification	An exact mass measurement corresponding to the molecular formula ($\text{C}_{14}\text{H}_{11}\text{F}_2\text{N}_3$). The $[\text{M}+\text{H}]^+$ ion would be expected at m/z 260.10.
HPLC	Purity Assessment	A single major peak under various mobile phase conditions, allowing for quantification of purity (typically >98% for research use).
Elemental Analysis	Elemental Composition	The percentage of C, H, and N should match the theoretical

values calculated from the molecular formula.

Safety and Handling

According to available Safety Data Sheets (SDS), **5-(3,5-difluorobenzyl)-1H-indazol-3-amine** is classified as a potential skin sensitizer.[\[16\]](#)

- Hazard Statements:
 - H317: May cause an allergic skin reaction.[\[16\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[16\]](#)
 - P280: Wear protective gloves, protective clothing, and eye protection.[\[16\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of water.[\[16\]](#)
- Storage: Store in a well-ventilated place. Keep container tightly closed.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Ecological and detailed toxicological data are largely unavailable in public literature.[\[16\]](#)

Standard laboratory precautions for handling novel chemical entities should be strictly followed.

Conclusion and Future Outlook

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine stands as a testament to the power of scaffold-based drug design. Its validation as a key intermediate in the synthesis of Entrectinib and its identification as an active pharmacophore for ALK/ROS1 inhibition underscore its importance to medicinal chemistry.[\[2\]](#)[\[3\]](#)[\[5\]](#) The inherent versatility of the 3-amino-indazole scaffold suggests that this molecule will continue to serve as a valuable starting point for the development of new inhibitors targeting not only kinases but potentially other enzyme classes as well. Future research will likely focus on leveraging this core to design next-generation inhibitors with

improved selectivity profiles, enhanced potency against resistant mutations, and novel mechanisms of action.

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